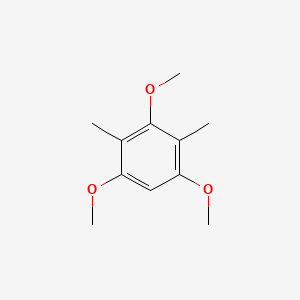

1,3,5-Trimethoxy-2,4-dimethyl-benzene

Descripción

1,3,5-Trimethoxy-2,4-dimethyl-benzene is a polysubstituted benzene derivative featuring three methoxy (-OCH₃) groups at the 1, 3, and 5 positions and two methyl (-CH₃) groups at the 2 and 4 positions. Its molecular symmetry and substituent arrangement confer unique physicochemical properties, including enhanced polarity due to the electron-withdrawing methoxy groups and steric effects from the methyl groups.

Propiedades

Fórmula molecular |

C11H16O3 |

|---|---|

Peso molecular |

196.24 g/mol |

Nombre IUPAC |

1,3,5-trimethoxy-2,4-dimethylbenzene |

InChI |

InChI=1S/C11H16O3/c1-7-9(12-3)6-10(13-4)8(2)11(7)14-5/h6H,1-5H3 |

Clave InChI |

VLVWZVVKXPHMMJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1OC)OC)C)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares 1,3,5-Trimethoxy-2,4-dimethyl-benzene with key analogs, focusing on substituent patterns, polarity, and applications:

Key Differences in Properties

Polarity and Reactivity: The target compound exhibits higher polarity due to three methoxy groups, which are electron-withdrawing and capable of hydrogen bonding. This contrasts with alkyl-substituted analogs like 1-Ethyl-2,4-dimethylbenzene, which are nonpolar and hydrophobic . 1-Methoxy-2,3,5-trimethylbenzene has a single methoxy group, resulting in moderate polarity and solubility in organic solvents .

Symmetry and Crystallinity :

- Compounds with symmetric substitution (e.g., 1,2,4,5-Tetramethylbenzene) display high crystallinity and stability . The target compound’s pseudo-symmetrical arrangement may similarly influence its packing efficiency, as seen in calixarene analogs .

Applications :

- Alkyl-substituted benzenes (e.g., 1-Ethyl-2,4-dimethylbenzene) are prevalent in ignitable liquids and industrial solvents due to their hydrophobicity .

- Methoxy-rich compounds like the target are more likely to serve as intermediates in pharmaceuticals or ligands in coordination chemistry.

Research Findings and Implications

- Polarity Classification : categorizes 1,2,4-trimethylbenzene as a polar VOC with a small dipole moment, whereas the target compound’s three methoxy groups would place it in the "large dipole moment" class, akin to hexanal or heptanal .

- Synthetic Utility : Methoxy-substituted benzenes are common precursors in drug synthesis (e.g., caffeic acid derivatives in ). The target compound’s multiple methoxy groups could enhance its reactivity in electrophilic substitutions.

- Environmental and Industrial Relevance : Alkylated benzenes like 1-Ethyl-2,4-dimethylbenzene are markers for wildfire debris cross-contamination, highlighting their persistence in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.